molecular formula C17H28O6 B14281622 Bis[4-(ethenyloxy)butyl] pentanedioate CAS No. 135876-34-5

Bis[4-(ethenyloxy)butyl] pentanedioate

Cat. No.: B14281622
CAS No.: 135876-34-5
M. Wt: 328.4 g/mol
InChI Key: XEDXUUFUSZNCQI-UHFFFAOYSA-N
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Description

Bis[4-(ethenyloxy)butyl] pentanedioate is a chemical compound with the molecular formula C16H26O6. It is also known by other names such as butanedioic acid, bis[4-(ethenyloxy)butyl] ester . This compound is characterized by its ester functional groups and the presence of ethenyloxy (vinyl ether) groups attached to a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis[4-(ethenyloxy)butyl] pentanedioate typically involves the esterification of pentanedioic acid with 4-(ethenyloxy)butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to drive the esterification to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[4-(ethenyloxy)butyl] pentanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pentanedioic acid and 4-(ethenyloxy)butanol.

    Oxidation: The ethenyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Hydrolysis: Pentanedioic acid and 4-(ethenyloxy)butanol.

    Oxidation: Aldehydes or carboxylic acids derived from the ethenyloxy groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[4-(ethenyloxy)butyl] pentanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

    Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of bis[4-(ethenyloxy)butyl] pentanedioate involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of pentanedioic acid and 4-(ethenyloxy)butanol. The released products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis[4-(ethenyloxy)butyl] butanedioate: Similar structure but with a butanedioic acid backbone.

    Bis[4-(ethenyloxy)butyl] hexanedioate: Similar structure but with a hexanedioic acid backbone.

Uniqueness

Bis[4-(ethenyloxy)butyl] pentanedioate is unique due to its specific combination of ester and vinyl ether functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

CAS No.

135876-34-5

Molecular Formula

C17H28O6

Molecular Weight

328.4 g/mol

IUPAC Name

bis(4-ethenoxybutyl) pentanedioate

InChI

InChI=1S/C17H28O6/c1-3-20-12-5-7-14-22-16(18)10-9-11-17(19)23-15-8-6-13-21-4-2/h3-4H,1-2,5-15H2

InChI Key

XEDXUUFUSZNCQI-UHFFFAOYSA-N

Canonical SMILES

C=COCCCCOC(=O)CCCC(=O)OCCCCOC=C

Origin of Product

United States

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